A Technical Guide to the Chemical Properties and Applications of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
A Technical Guide to the Chemical Properties and Applications of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. This molecule integrates several key structural features: a partially saturated quinoline core, a chlorine atom at the C4 position, and a chiral hydroxyl group at the C8 position. These elements make it a versatile and valuable building block in synthetic and medicinal chemistry. This document delineates its fundamental physicochemical and spectroscopic properties, proposes a robust synthetic strategy, explores its reactivity, and discusses its potential applications, particularly in the realm of drug discovery. The protocols and data herein are curated to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Introduction: A Scaffold of Therapeutic Potential
The 5,6,7,8-tetrahydroquinoline skeleton is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are found in a wide array of natural alkaloids and synthetic analogues that exhibit potent biological activities, including antimicrobial and antiproliferative effects.[1] The unique three-dimensional architecture of this bicyclic system allows for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules.
4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol emerges as a particularly strategic derivative. The introduction of a chlorine atom at the 4-position of the pyridine ring modulates the electronic properties of the aromatic system and provides a handle for further functionalization through cross-coupling reactions. The hydroxyl group at the C8 position not only introduces a point of chirality, crucial for stereospecific interactions with biological targets, but also serves as a versatile nucleophile for derivatization. This guide aims to synthesize the available technical data and provide expert insights into the properties and potential of this compound.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. These parameters influence everything from reaction conditions to pharmacokinetic profiles.
Table 1: Core Chemical Identifiers for (8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (8S)-4-chloro-5,6,7,8-tetrahydroquinolin-8-ol | [2] |
| Molecular Formula | C₉H₁₀ClNO | [2] |
| Molecular Weight | 183.63 g/mol | PubChem |
| CAS Number | Not explicitly assigned for this specific enantiomer. Related structures exist. | |
| PubChem CID | 124518430 | [2] |
| Canonical SMILES | C1CC(C2=C(C1)C(=CC=N2)Cl)O | [2] |
| InChI Key | IZXQILWHJNOTSC-QFIPXEPZSA-N |[2] |
Table 2: Computed Physicochemical Properties and Their Relevance in Drug Discovery
| Property | Value (Computed) | Relevance and Expert Insight |
|---|---|---|
| XLogP3 | 2 | This value indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is often a desirable trait for oral bioavailability. |
| Hydrogen Bond Donors | 1 | The single hydroxyl group can participate in hydrogen bonding, a critical interaction for binding to protein targets. |
| Hydrogen Bond Acceptors | 2 | The nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors, further enhancing potential interactions with biological targets. |
| Rotatable Bonds | 1 | The low number of rotatable bonds suggests a conformationally constrained molecule. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target. |
Structural Analysis
The core structure consists of a pyridine ring fused to a cyclohexanol ring. The chirality at the C8 position is a defining feature. Enantiomers of chiral drugs frequently exhibit different pharmacological activities and metabolic fates. Therefore, stereocontrolled synthesis is essential for developing this molecule into a therapeutic agent. The partially saturated ring adopts a pseudo-chair conformation, influencing the spatial projection of the hydroxyl group (axial vs. equatorial), which in turn dictates its interaction with target proteins.
Spectroscopic Characterization: A Predictive Overview
While dedicated spectra for this specific compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This predictive analysis is crucial for guiding the characterization of synthesized material.
Expected Spectroscopic Data
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¹H NMR: The spectrum would be complex. Aromatic protons on the pyridine ring would appear in the δ 7.0-8.5 ppm region. The aliphatic protons on the tetrahydro- portion (at C5, C6, C7) would resonate between δ 1.5-3.0 ppm, likely as complex and overlapping multiplets due to diastereotopicity. The proton at C8, attached to the same carbon as the hydroxyl group, would appear as a distinct multiplet. The hydroxyl proton would be a broad singlet, its chemical shift dependent on solvent and concentration.
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¹³C NMR: The spectrum would show nine distinct carbon signals. Aromatic carbons would appear in the δ 120-160 ppm range. The aliphatic carbons (C5, C6, C7) would be found in the upfield region (δ 20-40 ppm), while the C8 carbon, bearing the hydroxyl group, would be shifted downfield to approximately δ 60-75 ppm.
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Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch around 3200-3600 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and characteristic C=C/C=N aromatic ring stretches in the 1400-1600 cm⁻¹ region.[3] A C-Cl stretch would be expected in the fingerprint region.
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Mass Spectrometry (MS): The mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an M+2 peak at approximately one-third the intensity of the M⁺ peak would be a definitive indicator of a monochlorinated compound.[3]
Experimental Protocol: Workflow for Structural Confirmation
A self-validating system for structural confirmation integrates data from multiple spectroscopic techniques.
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Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a separate sample for MS, typically a dilute solution in a volatile solvent like methanol or acetonitrile. For IR, the sample can be analyzed neat (as a thin film) or as a KBr pellet.
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Data Acquisition:
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Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
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Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
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Record the IR spectrum to identify key functional groups.
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Data Analysis & Validation:
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Correlate the ¹H and ¹³C signals using the HSQC spectrum.
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Confirm proton-proton connectivities with the COSY spectrum.
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Verify that the exact mass from HRMS matches the calculated mass for C₉H₁₀ClNO.
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Ensure the IR spectrum contains the expected stretches for the OH group and aromatic system. The structure is considered confirmed only when all data are consistent.
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Synthesis and Reactivity
The synthesis of an enantiomerically pure form of 4-Chloro-5,6,7,8-tetrahydro-quinolin-8-ol requires a strategic approach that establishes the C8 stereocenter early and introduces the C4 chloro group without racemization.
Proposed Synthetic Pathway
A highly effective strategy involves the enzymatic dynamic kinetic resolution (DKR) of the racemic precursor, (±)-5,6,7,8-Tetrahydroquinolin-8-ol. This is followed by a regioselective chlorination of the electron-rich aromatic ring.
